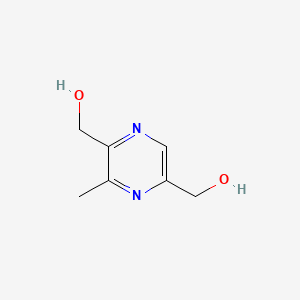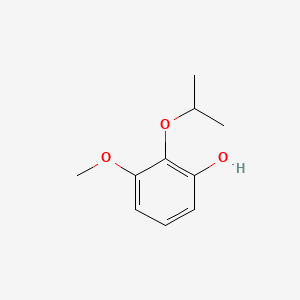
(Dab7)-leiurotoxin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Dab7)-leiurotoxin I”, also known as Lei-Dab7, is a potent and selective blocker of SK2 (KCa2.2) channels with a Kd of 3.8 nM . It shows low or no activity on KCa1, KCa3, Kv, and Kir2.1 channels .
Molecular Structure Analysis
The molecular formula of Lei-Dab7 is C141H236N46O39S6 . Its molecular weight is 3392.06 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
Lei-Dab7 has a molecular weight of 3392.06 and a molecular formula of C141H236N46O39S6 . Information about its stability and solubility suggests that it should be stored under recommended conditions and used within 1 month to avoid repeated freeze and thaw cycles .Aplicaciones Científicas De Investigación
1. Role in Neuronal Function
(Dab7)-leiurotoxin I plays a significant role in understanding neuronal functions. It's a modified form of Leiurotoxin I, which selectively inhibits SK2 channels, pivotal in mediating the slow afterhyperpolarization in neurons. This specific inhibition aids in investigating the functional roles of these channels in mammalian tissues, contributing to our understanding of neuronal firing and signal integration (Shakkottai et al., 2001).
2. Binding Characteristics and Distribution in the Central Nervous System
Research has been conducted to analyze the binding characteristics of this compound in the rat central nervous system. This is crucial in understanding the molecular combinations of SK channels and their associated functional implications in different brain structures (Aidi-Knani et al., 2015).
3. Analgesic Effects
This compound has been investigated for its role in pain modulation. Studies have shown that it can influence analgesic effects induced by A2A adenosine receptor activation, suggesting its potential in pain management research (Regaya et al., 2004).
4. Impact on Memory Formation
Investigations into the role of this compound in memory formation have revealed its critical involvement during different phases of hippocampal memory formation, particularly in the context of fear memory. This can have implications for understanding and treating anxiety disorders (Murthy et al., 2015).
5. Structural Studies and Drug Development
Detailed structural studies of this compound and its analogs have provided insights into the toxin's mechanism of action and its potential for drug development. These studies are crucial for designing new therapeutic agents targeting specific ion channels (Martins et al., 1990; Calabrò et al., 2009; Zhu et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAAPTOACABK-HOSVXTCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H236N46O39S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3392.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

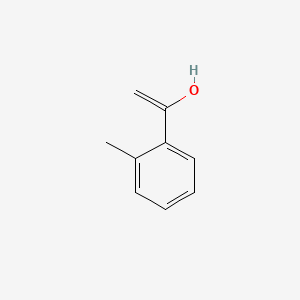

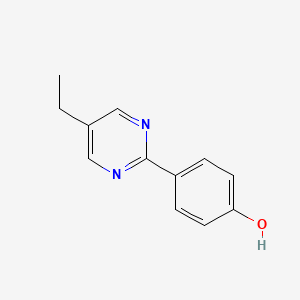
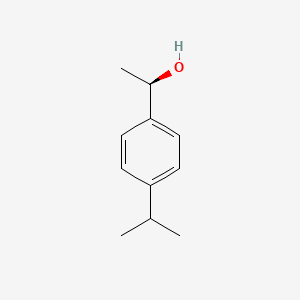
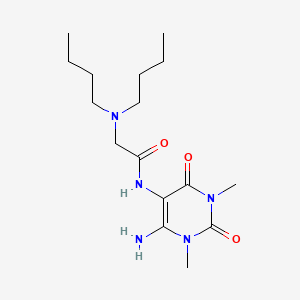

![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)
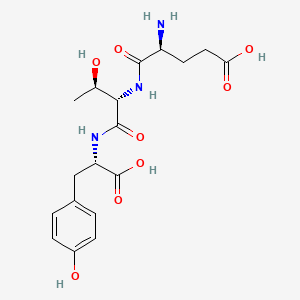
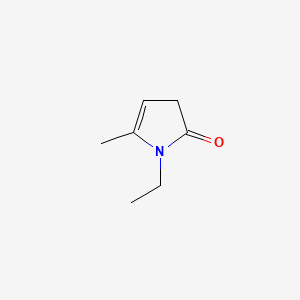
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
